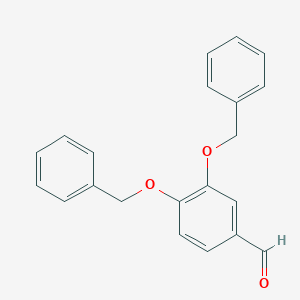

3,4-Dibenzyloxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDLXZHBWVFPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202871 | |

| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-02-9 | |

| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5447-02-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-bis(benzyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-BIS(BENZYLOXY)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F36FJ659RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dibenzyloxybenzaldehyde from Protocatechuic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dibenzyloxybenzaldehyde from protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely utilized method for the preparation of ethers. This document includes detailed experimental protocols, a summary of quantitative data, and a discussion of the reaction mechanism and potential side reactions, tailored for professionals in the fields of chemical research and drug development.

Introduction

3,4-Dibenzyloxybenzaldehyde is a valuable intermediate in organic synthesis, frequently employed in the preparation of various pharmaceuticals and complex molecules. Its synthesis from the readily available protocatechuic aldehyde involves the protection of the two hydroxyl groups as benzyl (B1604629) ethers. This transformation is typically achieved through a Williamson ether synthesis, which offers high yields and straightforward purification.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of 3,4-dibenzyloxybenzaldehyde from protocatechuic aldehyde proceeds via a classic SN2 mechanism known as the Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl groups of protocatechuic aldehyde by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide) and displacing the halide leaving group. This process occurs twice to yield the desired dibenzyloxy product.

A suitable base is crucial for the deprotonation of the phenolic hydroxyl groups. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH)[1]. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they can solvate the cation of the base, leaving the anion more reactive, and they do not participate in the reaction[1].

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of 3,4-dibenzyloxybenzaldehyde.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Protocatechuic Aldehyde | C₇H₆O₃ | 138.12 | 153-154 | Yellowish crystalline powder or needles |

| Benzyl Chloride | C₇H₇Cl | 126.58 | -39 | Colorless liquid |

| 3,4-Dibenzyloxybenzaldehyde | C₂₁H₁₈O₃ | 318.37 | 90-94 | Yellow solid |

Note: Data sourced from various chemical suppliers and literature.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis procedure and provides a step-by-step guide for the preparation of 3,4-dibenzyloxybenzaldehyde.

Materials:

-

Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add protocatechuic aldehyde (13.81 g, 0.1 mol), benzyl chloride (31.6 g, 0.25 mol), and anhydrous potassium carbonate (69 g, 0.5 mol).

-

Add 200 ml of dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 80°C with stirring.

-

Maintain the reaction at this temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate, containing the product in DMF, is then subjected to distillation under reduced pressure to remove the DMF.

-

To the resulting residue, add a small amount of water and stir. A yellow solid product should precipitate.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from ethanol to obtain pure 3,4-dibenzyloxybenzaldehyde.

-

The expected yield of the purified product is approximately 28.1 g (88%), with a melting point of 90-91°C.

Potential Side Reactions and Byproducts

While the Williamson ether synthesis is generally efficient, some side reactions can occur:

-

Incomplete reaction: If the reaction is not allowed to proceed to completion, mono-benzylated and unreacted starting material may be present in the crude product.

-

Elimination: Although less likely with primary halides like benzyl chloride, elimination reactions can sometimes compete with substitution, especially at higher temperatures.

-

Over-alkylation: While not a concern for the phenolic hydroxyl groups, any other potentially nucleophilic sites in the starting material or product could theoretically react.

Proper control of reaction conditions, such as temperature and reaction time, can help to minimize the formation of these byproducts.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3,4-dibenzyloxybenzaldehyde.

Caption: Workflow for the synthesis of 3,4-dibenzyloxybenzaldehyde.

Conclusion

The synthesis of 3,4-dibenzyloxybenzaldehyde from protocatechuic aldehyde via the Williamson ether synthesis is a reliable and high-yielding process. This guide provides the necessary details for researchers and professionals to successfully perform this important transformation. Careful attention to the experimental protocol and purification steps will ensure a high purity of the final product, suitable for further applications in drug development and organic synthesis.

References

3,4-Dibenzyloxybenzaldehyde physical and chemical properties

An In-depth Technical Guide to 3,4-Dibenzyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As a large language model, I am unable to generate visual diagrams using Graphviz (DOT language). The following guide provides detailed textual information and structured data as requested.

Introduction

3,4-Dibenzyloxybenzaldehyde, also known as 3,4-bis(benzyloxy)benzaldehyde, is an aromatic aldehyde that serves as a crucial intermediate in organic synthesis.[1] Its structure features a benzaldehyde (B42025) core with two benzyl (B1604629) ether groups at the 3 and 4 positions. These benzyl groups act as protecting groups for the hydroxyl functionalities of protocatechualdehyde (3,4-dihydroxybenzaldehyde), allowing for selective reactions at the aldehyde group. This property makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Physical and Chemical Properties

3,4-Dibenzyloxybenzaldehyde is a grayish-white to light yellow solid at room temperature.[1][2] It is stable under normal room temperature and pressure conditions.[1]

Quantitative Data Summary

The key physical properties of 3,4-Dibenzyloxybenzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₈O₃ | [2][3][4][5] |

| Molecular Weight | 318.37 g/mol | [3][4][5][6] |

| Appearance | Grayish-white to light yellow solid/powder | [1][2] |

| Melting Point | 88 - 94 °C (decomposes) | [1][2][3][7] |

| Boiling Point | 492.4 °C at 760 mmHg (Predicted) | [1][7] |

| Density | 1.176 g/cm³ (Predicted) | [1][7] |

| Flash Point | 243.9 °C | [1] |

| Refractive Index | 1.627 (Predicted) | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate. | [1][7] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

Spectral Data

While specific spectra are proprietary, the expected spectral characteristics based on the molecule's structure are as follows:

-

¹H NMR: The spectrum would show signals for the aldehydic proton (around 9.8-10.0 ppm), aromatic protons on the benzaldehyde ring (around 7.0-7.5 ppm), aromatic protons on the benzyl groups (around 7.2-7.4 ppm), and the methylene (B1212753) protons of the benzyl groups (-CH₂-) as a singlet (around 5.1-5.2 ppm).

-

¹³C NMR: Key signals would include the carbonyl carbon of the aldehyde (around 191 ppm), aromatic carbons, and the methylene carbons of the benzyl groups (around 70-71 ppm).[8][9]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-O-C stretching of the ether linkages, and C-H stretching and bending vibrations for the aromatic rings.

Reactivity and Stability

3,4-Dibenzyloxybenzaldehyde is a stable compound under standard conditions.[1] However, it should be stored away from light in a cool, dry, and sealed container.[1]

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[2]

-

Conditions to Avoid: Exposure to excess heat and dust formation should be avoided.[2]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[2]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[2]

Experimental Protocols

Synthesis of 3,4-Dibenzyloxybenzaldehyde

A common method for the synthesis of 3,4-Dibenzyloxybenzaldehyde involves the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) and benzyl chloride.[1]

Objective: To protect the hydroxyl groups of 3,4-dihydroxybenzaldehyde via benzylation.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Benzyl chloride

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

A suitable solvent (e.g., acetone, DMF, ethanol)

Methodology:

-

Dissolve 3,4-dihydroxybenzaldehyde in the chosen solvent in a reaction flask.

-

Add the base to the solution. The base will deprotonate the phenolic hydroxyl groups, forming phenoxides.

-

Slowly add benzyl chloride to the reaction mixture. An excess of benzyl chloride is typically used to ensure complete benzylation.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 3,4-Dibenzyloxybenzaldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure solid product.

Applications in Organic Synthesis & Logical Workflows

3,4-Dibenzyloxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The benzyl ether groups serve as effective protecting groups that can be removed later in the synthetic sequence by catalytic hydrogenation (e.g., using Pd/C).[1]

Synthesis of Droxidopa

3,4-Dibenzyloxybenzaldehyde is an intermediate in a synthetic route to Droxidopa, a medication used to treat neurogenic orthostatic hypotension.[1]

Caption: Synthetic pathway to Droxidopa.

Synthesis of 5,6-Dihydroxyindole

This compound is a precursor to melanin (B1238610) and is used in dyes and fragrances.[1]

Caption: Synthetic pathway to 5,6-Dihydroxyindole.

Safety and Handling

Standard laboratory safety precautions should be observed when handling 3,4-Dibenzyloxybenzaldehyde.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

References

- 1. guidechem.com [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. 3,4-ジベンジルオキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,4-DI(BENZYLOXY)BENZALDEHYDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. scbt.com [scbt.com]

- 6. 3,4-Dibenzyloxybenzaldehyde 98 5447-02-9 [sigmaaldrich.com]

- 7. 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 3,4-Dibenzyloxybenzaldehyde(5447-02-9) 13C NMR [m.chemicalbook.com]

- 10. 5447-02-9|3,4-Dibenzyloxybenzaldehyde|BLD Pharm [bldpharm.com]

A Technical Guide to 3,4-Dibenzyloxybenzaldehyde (CAS: 5447-02-9)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Dibenzyloxybenzaldehyde, also known as 3,4-Bis(benzyloxy)benzaldehyde, is an aromatic aldehyde with the CAS number 5447-02-9. It serves as a crucial intermediate in organic synthesis and is particularly valuable in the pharmaceutical industry.[1][2] Its primary function is to act as a protected form of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), where the two hydroxyl groups are masked by benzyl (B1604629) groups. This protection strategy is essential for multi-step syntheses of complex molecules, preventing the reactive phenolic hydroxyls from engaging in unwanted side reactions. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling procedures.

Physicochemical and Structural Data

3,4-Dibenzyloxybenzaldehyde is typically a light yellow to white crystalline solid at room temperature.[2][3] Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈O₃ | [3][4] |

| Molecular Weight | 318.36 g/mol | [3] |

| Appearance | Light yellow to white/brown crystalline powder | [2][3] |

| Melting Point | 88 - 94 °C | [3][5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297) | [6] |

| Boiling Point | Not available | [3] |

| Flash Point | Not applicable | [3] |

| Purity | Typically ≥98% | [2] |

Structural Identifiers:

| Identifier | Value | Reference |

| Synonyms | 3,4-Bis(benzyloxy)benzaldehyde | |

| SMILES | O=Cc1ccc(OCc2ccccc2)c(OCc3ccccc3)c1 | [7] |

| InChI Key | XDDLXZHBWVFPRG-UHFFFAOYSA-N | |

| EC Number | 226-662-2 |

Synthesis and Experimental Protocols

The most common method for preparing 3,4-Dibenzyloxybenzaldehyde is through the benzylation of 3,4-dihydroxybenzaldehyde. This reaction, a Williamson ether synthesis, protects the two phenolic hydroxyl groups.

Experimental Protocol: Synthesis of 3,4-Dibenzyloxybenzaldehyde

This protocol describes the protection of 3,4-dihydroxybenzaldehyde using benzyl chloride.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Potassium iodide (KI) (catalyst, optional)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a fine powder of potassium carbonate (approx. 2.5 equivalents) and a catalytic amount of potassium iodide to the solution.

-

Add benzyl chloride (approx. 2.2 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-Dibenzyloxybenzaldehyde.

Caption: General workflow for the synthesis of 3,4-Dibenzyloxybenzaldehyde.

Applications in Pharmaceutical and Organic Synthesis

3,4-Dibenzyloxybenzaldehyde is primarily used as an intermediate where its benzyl groups serve as robust protecting groups for catechols, which can be easily removed later via catalytic hydrogenation.

A. Synthesis of Droxidopa

Droxidopa is a medication used to treat neurogenic orthostatic hypotension, particularly in patients with Parkinson's disease.[1] 3,4-Dibenzyloxybenzaldehyde is a key intermediate in an efficient synthesis route for this drug.[1][8][9]

Experimental Protocol: Droxidopa Synthesis via 3,4-Dibenzyloxybenzaldehyde This protocol is a conceptual outline based on described synthetic routes.[1]

-

Condensation: React 3,4-Dibenzyloxybenzaldehyde with N-acetylglycine in the presence of a base (e.g., sodium acetate) and acetic anhydride. This forms an azlactone intermediate.

-

Hydrolysis: The azlactone is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the corresponding α,β-unsaturated acid.

-

Asymmetric Reduction/Amination: The intermediate is then converted to the L-threo-3-(3,4-dibenzyloxyphenyl)serine intermediate. This can be achieved through various stereoselective methods.

-

Deprotection: The final step involves the removal of the two benzyl protecting groups via catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C, under a hydrogen atmosphere). This debenzylation reveals the two hydroxyl groups, yielding Droxidopa.

Caption: Key stages in the synthesis of Droxidopa from 3,4-Dibenzyloxybenzaldehyde.

B. Synthesis of Melanin Precursors

The compound is also a starting material for 5,6-dihydroxyindole, a crucial precursor for melanin.[1][2] This application is important in the development of dyes, fragrances, and other specialty chemicals.[1]

Experimental Protocol: 5,6-Dihydroxyindole Synthesis (Conceptual) This protocol outlines the general steps described in the literature.[1]

-

Nitration: A nitro group is introduced to the aromatic ring of 3,4-Dibenzyloxybenzaldehyde.

-

Henry Reaction: The resulting nitrobenzaldehyde undergoes a condensation reaction (e.g., a Henry reaction) with a suitable nitroalkane.

-

Reduction & Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the indole (B1671886) ring structure.

-

Deprotection: Finally, the benzyl protecting groups are removed via catalytic hydrogenation to yield 5,6-dihydroxyindole.

Caption: The central role of 3,4-Dibenzyloxybenzaldehyde as a protected intermediate.

Spectroscopic Data

Full spectroscopic data, including ¹H NMR, ¹³C NMR, LC-MS, and HPLC, are typically available from commercial suppliers.[7] Researchers are advised to consult the Certificate of Analysis (CoA) provided with the purchased material for detailed spectral information and purity analysis.

Safety and Handling

Proper handling of 3,4-Dibenzyloxybenzaldehyde is essential in a laboratory setting. It is classified as a combustible solid and may pose health and environmental hazards.[10]

| Safety Aspect | Recommendation | Reference |

| Hazard Statements | H341: Suspected of causing genetic defects.H410: Very toxic to aquatic life with long lasting effects. | [10] |

| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, N95 dust mask (US) or equivalent. | [3] |

| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. | [3] |

| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. Store locked up. Inert atmosphere at 2-8°C is also recommended. | [3][7][10] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [3] |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. Avoid release to the environment. | [10] |

Conclusion: 3,4-Dibenzyloxybenzaldehyde is a high-value chemical intermediate whose utility is centered on its function as a stable, protected form of 3,4-dihydroxybenzaldehyde. Its application in the synthesis of pharmaceuticals like Droxidopa highlights its importance in modern drug development. A thorough understanding of its properties, synthesis, and handling is critical for its effective and safe use in research and manufacturing.

References

- 1. Page loading... [wap.guidechem.com]

- 2. leapchem.com [leapchem.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [chemicalbook.com]

- 6. 3,4-Dibenzyloxybenzaldehyde 99% | 5447-02-9 | Manufacturer | BioVanix [biovanix.com]

- 7. 5447-02-9|3,4-Dibenzyloxybenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 3,4-Dihydroxybenzaldehyde Manufacturer, Supplier India [vandvpharma.com]

- 9. nbinno.com [nbinno.com]

- 10. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 3,4-Dibenzyloxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3,4-Dibenzyloxybenzaldehyde (CAS No. 5447-02-9), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Executive Summary

3,4-Dibenzyloxybenzaldehyde, with the molecular formula C₂₁H₁₈O₃ and a molecular weight of 318.37 g/mol , is a solid, typically appearing as a white to pale yellow powder. Its structure, featuring a benzaldehyde (B42025) core with two benzyloxy substituents, gives rise to a characteristic spectroscopic fingerprint. This guide presents the available ¹H NMR, ¹³C NMR, IR, and MS data in a structured format to facilitate its use in research and development.

Data Presentation

The following tables summarize the quantitative spectral data for 3,4-Dibenzyloxybenzaldehyde.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.84 | s | 1H | Aldehyde (-CHO) |

| 7.50 - 7.30 | m | 10H | Phenyl H (benzyloxy groups) |

| 7.25 | d | 1H | Aromatic H |

| 7.18 | dd | 1H | Aromatic H |

| 7.05 | d | 1H | Aromatic H |

| 5.15 | s | 4H | Methylene (-CH₂-) |

Solvent: CDCl₃ (predicted)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | Aldehyde Carbonyl (C=O) |

| 154.0 | Aromatic Carbon (C-O) |

| 149.5 | Aromatic Carbon (C-O) |

| 136.5 | Aromatic Carbon (ipso, benzyloxy) |

| 130.5 | Aromatic Carbon (C-CHO) |

| 128.6 | Aromatic Carbon (phenyl, benzyloxy) |

| 128.0 | Aromatic Carbon (phenyl, benzyloxy) |

| 127.2 | Aromatic Carbon (phenyl, benzyloxy) |

| 126.5 | Aromatic Carbon |

| 115.0 | Aromatic Carbon |

| 113.0 | Aromatic Carbon |

| 71.0 | Methylene Carbon (-CH₂-) |

Solvent: DMSO-d6[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Weak | Aromatic C-H Stretch |

| 2850 & 2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1685 | Strong, Sharp | Carbonyl (C=O) Stretch |

| ~1590, ~1510, ~1450 | Medium | Aromatic C=C Stretches |

| ~1270 | Strong | Aryl Ether C-O Stretch |

| ~1140 | Strong | Aryl Ether C-O Stretch |

| ~740, ~700 | Strong | C-H Bending (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 318 | Moderate | [M]⁺ (Molecular Ion) |

| 317 | Moderate | [M-H]⁺ |

| 227 | Moderate | [M - C₇H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 3,4-Dibenzyloxybenzaldehyde.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the spectrum using an appropriate pulse sequence. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization and Fragmentation: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Logical Relationship of Spectral Data

The following diagram illustrates how the different spectroscopic techniques contribute to the structural elucidation of 3,4-Dibenzyloxybenzaldehyde.

Caption: Interplay of spectroscopic methods for structural analysis.

General Experimental Workflow

The diagram below outlines a typical workflow for the spectroscopic characterization of a chemical compound like 3,4-Dibenzyloxybenzaldehyde.

Caption: Spectroscopic characterization workflow.

References

A Comprehensive Technical Guide to the Solubility of 3,4-Dibenzyloxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,4-dibenzyloxybenzaldehyde, a key intermediate in the synthesis of various organic compounds. While quantitative solubility data in the public domain is limited, this document compiles available qualitative information and presents a standardized experimental protocol for its precise determination. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction to 3,4-Dibenzyloxybenzaldehyde

3,4-Dibenzyloxybenzaldehyde, with the chemical formula C₂₁H₁₈O₃, is a solid aromatic aldehyde. Its structure, featuring two benzyl (B1604629) ether groups on the benzaldehyde (B42025) core, significantly influences its solubility properties. Understanding its behavior in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Solubility Profile of 3,4-Dibenzyloxybenzaldehyde

Precise quantitative solubility data for 3,4-dibenzyloxybenzaldehyde in a range of organic solvents is not extensively reported in publicly available literature. However, based on chemical supplier information and its structural characteristics, a qualitative solubility profile can be summarized. The large, nonpolar benzyl groups suggest that the compound will be more soluble in nonpolar organic solvents.

Table 1: Qualitative Solubility of 3,4-Dibenzyloxybenzaldehyde in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble |

| Toluene | C₇H₈ | Nonpolar | Likely Soluble |

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for 3,4-dibenzyloxybenzaldehyde, a standardized experimental protocol is essential. The following method is a widely accepted approach for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment

-

3,4-Dibenzyloxybenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or test tubes with secure caps

-

Constant temperature water bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-dibenzyloxybenzaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of 3,4-dibenzyloxybenzaldehyde. A pre-established calibration curve is necessary for this step.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S = (C × V_total) / V_sample

Where:

-

C = Concentration of the diluted sample (e.g., in mg/mL)

-

V_total = Total volume of the diluted sample (e.g., in mL)

-

V_sample = Volume of the initial supernatant taken (e.g., in mL)

-

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination, the following diagrams illustrate the experimental workflow and the logic behind solvent selection.

Caption: Experimental workflow for determining the solubility of 3,4-dibenzyloxybenzaldehyde.

Caption: Logic for solvent selection based on the principle of "like dissolves like".

Conclusion

An In-depth Technical Guide to the Molecular Structure of 3,4-bis(benzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 3,4-bis(benzyloxy)benzaldehyde. This aromatic aldehyde serves as a crucial intermediate in the synthesis of various biologically active molecules. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic workflows to support researchers in the fields of medicinal chemistry and drug development.

Molecular Structure and Properties

3,4-bis(benzyloxy)benzaldehyde, also known as 3,4-dibenzyloxybenzaldehyde, is an organic compound characterized by a benzaldehyde (B42025) core substituted with two benzyloxy groups at the 3 and 4 positions.[1] This structure confers specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 3,4-bis(benzyloxy)benzaldehyde

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₈O₃ | [2][3] |

| Molecular Weight | 318.37 g/mol | [2][3] |

| CAS Number | 5447-02-9 | [1][2] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Melting Point | 91-94 °C | [4] |

| Boiling Point | 492.4 °C at 760 mmHg | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like chloroform (B151607) and ethyl acetate. | [4] |

| Density | 1.176 g/cm³ | [4] |

Spectroscopic Data

The structural elucidation of 3,4-bis(benzyloxy)benzaldehyde is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 3,4-bis(benzyloxy)benzaldehyde

| Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is characterized by a singlet for the aldehydic proton, multiplets for the aromatic protons of the benzaldehyde and benzyloxy groups, and singlets for the methylene (B1212753) protons of the benzyloxy groups. |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the methylene carbons of the benzyloxy groups. |

| FTIR | The infrared spectrum displays characteristic absorption bands for the carbonyl (C=O) stretch of the aldehyde, aromatic C-H stretches, and C-O ether linkages. |

| Mass Spectrometry | The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns, including the loss of benzyl (B1604629) and carbonyl groups. |

Synthesis and Purification

3,4-bis(benzyloxy)benzaldehyde is typically synthesized via the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde (B13553) and benzyl halide.

Experimental Protocol: Synthesis of 3,4-bis(benzyloxy)benzaldehyde

Materials:

-

3,4-dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Add benzyl bromide to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the product with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Synthesis and Purification

Role in Drug Development

3,4-bis(benzyloxy)benzaldehyde is a key intermediate in the synthesis of several classes of therapeutic agents, including combretastatin (B1194345) analogues and aldehyde dehydrogenase (ALDH) inhibitors.[1] Its protected hydroxyl groups allow for selective transformations at the aldehyde functionality before deprotection to yield the final active compounds.

Logical Relationship: Intermediate in Bioactive Compound Synthesis

Derivatives of benzyloxybenzaldehyde have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to chemoresistance.[5][6] The synthesis of these inhibitors often involves modifications of the aldehyde group of a benzyloxy-protected benzaldehyde, highlighting the importance of intermediates like 3,4-bis(benzyloxy)benzaldehyde.

Similarly, combretastatins are potent anti-cancer agents that inhibit tubulin polymerization. The synthesis of combretastatin analogues often utilizes substituted benzaldehydes as starting materials to construct the characteristic stilbene (B7821643) backbone.[7] The benzyloxy groups in 3,4-bis(benzyloxy)benzaldehyde can be deprotected in later synthetic steps to yield the free hydroxyl groups often found in active combretastatin derivatives.

Safety and Handling

As with all laboratory chemicals, 3,4-bis(benzyloxy)benzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,4-bis(benzyloxy)benzaldehyde is a well-characterized aromatic aldehyde with significant utility as a synthetic intermediate in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition. This guide provides essential technical information to support the effective use of this compound in a research and development setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3,4-Bis(benzyloxy)benzaldehyde | C21H18O3 | CID 79526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

The 3,4-Dibenzyloxybenzylidene Acetal: A Strategic Protecting Group for Diol Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The 3,4-dibenzyloxybenzylidene acetal (B89532) has emerged as a valuable tool for the temporary protection of 1,2- and 1,3-diols, particularly in the synthesis of complex molecules such as carbohydrates and natural products. Its unique feature lies in the dual nature of its deprotection, offering stability under a range of conditions while being selectively cleavable under mild reductive protocols, thereby providing crucial orthogonality in a synthetic route.

This technical guide provides a comprehensive overview of the application of 3,4-dibenzyloxybenzaldehyde as a protecting group, detailing its formation, stability, and cleavage. It includes detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in effectively implementing this strategy in their synthetic endeavors.

Core Concepts: The Role and Advantages

The primary function of the 3,4-dibenzyloxybenzylidene acetal is to mask two hydroxyl groups of a diol as a cyclic acetal. This strategy is particularly advantageous for several reasons:

-

Stability: Like other benzylidene acetals, it is stable to a wide range of reaction conditions, including basic media, nucleophiles, and many oxidizing and reducing agents.

-

Orthogonality: The key advantage of the 3,4-dibenzyloxy modification is its susceptibility to cleavage via hydrogenolysis. This allows for the selective removal of this group in the presence of other protecting groups that are stable to these conditions, such as silyl (B83357) ethers, acyl groups, and even standard benzylidene acetals (which typically require acidic conditions for removal).

-

Mild Deprotection: Catalytic transfer hydrogenation offers a mild and efficient method for deprotection, avoiding the harsh acidic conditions often required for other acetal groups.

Formation of 3,4-Dibenzyloxybenzylidene Acetals

The formation of the 3,4-dibenzyloxybenzylidene acetal proceeds via the acid-catalyzed reaction of a diol with 3,4-dibenzyloxybenzaldehyde or its corresponding dimethyl acetal. The use of the dimethyl acetal is often preferred as the reaction can be driven to completion by the removal of methanol (B129727).

Experimental Protocol: General Procedure for Acetal Formation

-

To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (B52724) (10 mL), add 3,4-dibenzyloxybenzaldehyde dimethyl acetal (1.2 mmol).

-

Add a catalytic amount of a Lewis or Brønsted acid, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05–0.1 mmol) or camphorsulfonic acid (CSA).

-

Monitor the reaction progress by thin-layer chromatography (TLC). If the diol has poor solubility, sonication can be beneficial[1].

-

Upon completion, quench the reaction by adding a base, such as triethylamine (B128534) (0.2 mmol), to neutralize the acid catalyst.

-

The product can often be purified directly by silica (B1680970) gel column chromatography without the need for an aqueous workup[1]. Alternatively, the reaction mixture can be diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure before purification.

Representative Reaction Conditions for Acetal Formation

| Diol Substrate | Aldehyde/Acetal | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |

| Generic 1,2/1,3-Diol | 3,4-Dibenzyloxybenzaldehyde | CSA or p-TsOH | Toluene | Reflux | 4-12 h | 85-95 | General Protocol |

| Generic 1,2/1,3-Diol | 3,4-Dibenzyloxybenzaldehyde Dimethyl Acetal | Cu(OTf)₂ | Acetonitrile | RT | 1-4 h | 90-98 | Adapted from[1] |

| Carbohydrate (e.g., 4,6-diol) | 3,4-Dibenzyloxybenzaldehyde Dimethyl Acetal | CSA | DMF | RT | 2-6 h | >90 | General Protocol |

Note: Yields are typical for analogous benzylidene acetal formations and may vary depending on the specific substrate.

Stability and Orthogonality

The 3,4-dibenzyloxybenzylidene acetal is a robust protecting group, stable to a variety of reagents, making it suitable for multi-step syntheses.

| Reagent Class | Conditions | Stability |

| Bases | Strong (e.g., LDA, t-BuOK) and weak (e.g., Py, NEt₃) bases. | Stable |

| Nucleophiles | Organometallics (e.g., RLi, RMgX), enolates, amines. | Stable |

| Oxidizing Agents | MnO₂, CrO₃/Py, peroxy acids (e.g., m-CPBA). | Stable |

| Reducting Agents | Hydrides (e.g., NaBH₄, LiAlH₄). | Stable |

| Acidic Conditions | Strong aqueous acid (e.g., pH < 1). | Labile |

Data adapted from general stability of benzylidene acetals.

This stability profile allows for selective deprotection. For example, a silyl ether can be removed with fluoride (B91410) ions, or an ester can be saponified with base, all while the 3,4-dibenzyloxybenzylidene acetal remains intact.

Deprotection of 3,4-Dibenzyloxybenzylidene Acetals

The primary advantage of this protecting group is its facile removal under neutral hydrogenolysis conditions. This method cleaves the two benzyl (B1604629) ethers on the aromatic ring and subsequently the benzylidene acetal itself, liberating the diol. Catalytic transfer hydrogenation is a particularly attractive method as it avoids the need for gaseous hydrogen.

Experimental Protocol: General Procedure for Deprotection via Catalytic Transfer Hydrogenation

-

Dissolve the 3,4-dibenzyloxybenzylidene acetal-protected compound (1.0 mmol) in a suitable solvent, such as methanol or ethanol (B145695) (10-20 mL).

-

Add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate).

-

Add a hydrogen donor, such as triethylsilane (Et₃SiH, 3.0-5.0 mmol) or formic acid.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed. Reaction times can range from 30 minutes to a few hours[2][3].

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting diol by silica gel column chromatography if necessary.

Representative Deprotection Conditions

| Method | Catalyst / Reagents | Hydrogen Donor | Solvent | Temp. | Time | Yield (%) | Reference |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Triethylsilane | Methanol | RT | 0.5-2 h | >90 | [2][3] |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | RT | 1-3 h | >90 | [4] |

| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Ethanol/Ethyl Acetate | RT | 2-8 h | >90 | General Protocol |

| Acidic Hydrolysis | HCl or TFA (aq.) | - | THF/Water | RT | 1-4 h | >85 | General Protocol |

Note: Catalytic transfer hydrogenation will also cleave other O-benzyl ethers and reduce susceptible functional groups like alkenes and alkynes[2]. Acidic hydrolysis provides an alternative for removing the acetal without affecting benzyl ethers.

Applications in Synthesis

While specific, published examples detailing the use of 3,4-dibenzyloxybenzaldehyde for diol protection in total synthesis are not abundant, its utility can be inferred from its role in other synthetic contexts, such as the preparation of the drug Droxidopa. The principles of its application are well-established in carbohydrate chemistry, where substituted benzylidene acetals are frequently used to control regioselectivity and introduce orthogonality. The 3,4-dibenzyloxybenzylidene acetal is a valuable addition to this toolkit, particularly when mild, non-acidic deprotection is required late in a synthetic sequence.

Conclusion

The 3,4-dibenzyloxybenzylidene acetal offers a strategic advantage for the protection of diols in complex molecule synthesis. Its robust nature, combined with a unique deprotection pathway via mild catalytic transfer hydrogenation, provides a high degree of orthogonality. This allows for greater flexibility in synthetic design, enabling chemists to navigate challenging transformations with increased efficiency and selectivity. The detailed protocols and data presented in this guide serve as a practical resource for the successful implementation of this versatile protecting group in research and development.

References

- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 3. [PDF] Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C | Semantic Scholar [semanticscholar.org]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

An In-depth Technical Guide to 3,4-Dibenzyloxybenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dibenzyloxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document covers the historical context of its synthesis, detailed experimental protocols for its preparation, a summary of its physicochemical properties, and its significant applications, particularly in drug development. This guide is intended to be a valuable resource for researchers and professionals working in organic synthesis and medicinal chemistry.

Discovery and History

The precise date and the specific researchers who first synthesized 3,4-dibenzyloxybenzaldehyde are not extensively documented in readily available historical records. However, its development can be situated within the broader context of research into lignan (B3055560) and neolignan analogs, which are naturally occurring compounds with diverse biological activities. The synthesis of 3,4-dibenzyloxybenzaldehyde is a straightforward application of the Williamson ether synthesis, a method developed in the mid-19th century. This reaction involves the O-alkylation of a phenol (B47542) with a halide.

The starting material for 3,4-dibenzyloxybenzaldehyde is 3,4-dihydroxybenzaldehyde (B13553), also known as protocatechualdehyde. The benzylation of catechols and other polyphenols became a common strategy in organic synthesis to protect hydroxyl groups, enabling selective reactions at other sites of the molecule. It is therefore likely that 3,4-dibenzyloxybenzaldehyde was first prepared as a protected intermediate in the course of synthesizing more complex molecules. Its importance grew significantly with the discovery that it serves as a crucial building block for the synthesis of pharmacologically active compounds.

Physicochemical Properties

3,4-Dibenzyloxybenzaldehyde is a white to off-white crystalline solid with a faint, aromatic odor.[1] It is sparingly soluble in water but soluble in organic solvents such as chloroform (B151607) and ethyl acetate.[1]

Table 1: Physicochemical Properties of 3,4-Dibenzyloxybenzaldehyde

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₈O₃ | [1] |

| Molecular Weight | 318.37 g/mol | |

| CAS Number | 5447-02-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 91-94 °C (decomposes) | |

| Boiling Point | 492.4 °C at 760 mmHg (Predicted) | |

| Density | 1.176 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water; Soluble in chloroform and ethyl acetate | [1] |

Table 2: Spectroscopic Data of 3,4-Dibenzyloxybenzaldehyde

| Spectroscopy | Key Data |

| ¹H NMR | Spectral data available from various suppliers and databases. |

| ¹³C NMR | Spectral data available from various suppliers and databases. |

| IR | Characteristic peaks for C=O (aldehyde), C-O-C (ether), and aromatic C-H bonds. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

Synthesis of 3,4-Dibenzyloxybenzaldehyde

The most common method for the synthesis of 3,4-dibenzyloxybenzaldehyde is the O-benzylation of 3,4-dihydroxybenzaldehyde using benzyl (B1604629) chloride in the presence of a base.

Reaction:

3,4-Dihydroxybenzaldehyde + 2 Benzyl Chloride --(Base)--> 3,4-Dibenzyloxybenzaldehyde + 2 HCl

Materials:

-

3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

-

Benzyl Chloride

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or Acetone as solvent

-

Water

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent like DMF or acetone.

-

Add a molar excess of a base, such as potassium carbonate.

-

To this stirred suspension, add at least two molar equivalents of benzyl chloride dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the crude product, wash it thoroughly with water, and then dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3,4-dibenzyloxybenzaldehyde as a crystalline solid.

Synthesis of Droxidopa from 3,4-Dibenzyloxybenzaldehyde

3,4-Dibenzyloxybenzaldehyde is a key starting material for the synthesis of Droxidopa (L-threo-3-(3,4-dihydroxyphenyl)serine), a medication used to treat neurogenic orthostatic hypotension.

Synthetic Pathway Overview:

The synthesis involves a condensation reaction of 3,4-dibenzyloxybenzaldehyde with glycine (B1666218), followed by separation of the desired stereoisomer and subsequent deprotection of the benzyl groups.

Key Steps:

-

Condensation: 3,4-Dibenzyloxybenzaldehyde is reacted with glycine in the presence of a base to form a mixture of threo and erythro isomers of 3-(3,4-dibenzyloxyphenyl)serine.

-

Stereoisomer Separation: The desired L-threo isomer is separated from the reaction mixture. This can be a challenging step and often involves derivatization and fractional crystallization or enzymatic resolution.

-

Deprotection: The two benzyl ether protecting groups are removed, typically by catalytic hydrogenation using a palladium catalyst (Pd/C), to yield Droxidopa.

Applications in Synthesis

The primary application of 3,4-dibenzyloxybenzaldehyde is as a protected form of 3,4-dihydroxybenzaldehyde in multi-step organic syntheses. The benzyl ether groups are relatively stable to a variety of reaction conditions but can be readily removed by hydrogenolysis, making them excellent protecting groups.

Pharmaceutical Synthesis

-

Droxidopa: As detailed above, it is a critical intermediate in the commercial synthesis of Droxidopa.

-

Combretastatins: It serves as a building block for the synthesis of analogs of combretastatins, a class of natural products with potent anti-cancer and anti-angiogenic properties. The 3,4-dibenzyloxy substitution pattern is a common feature in the A-ring of many combretastatin (B1194345) derivatives.

Organic Synthesis

Beyond pharmaceuticals, it is used in the synthesis of various complex organic molecules where the catechol functionality of 3,4-dihydroxybenzaldehyde needs to be masked during the synthetic sequence.

Visualizations

Caption: Synthetic workflow for 3,4-Dibenzyloxybenzaldehyde.

Caption: Synthesis of Droxidopa from 3,4-Dibenzyloxybenzaldehyde.

References

The Versatile Intermediate: A Technical Guide to 3,4-Dibenzyloxybenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibenzyloxybenzaldehyde, a stable and versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical and bioactive compounds. Its strategic importance lies in the effective protection of the catechol moiety of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde), allowing for selective reactions at the aldehyde functional group. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of 3,4-dibenzyloxybenzaldehyde, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Physicochemical Properties and Spectroscopic Data

3,4-Dibenzyloxybenzaldehyde is a white to off-white crystalline powder. A summary of its key physical and spectroscopic data is presented below.

| Property | Value |

| CAS Number | 5447-02-9 |

| Molecular Formula | C₂₁H₁₈O₃ |

| Molecular Weight | 318.37 g/mol |

| Melting Point | 91-94 °C |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.86 (s, 1H), 7.50-7.25 (m, 12H), 5.21 (s, 2H), 5.19 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.2, 154.5, 149.9, 136.5, 136.4, 130.6, 128.7, 128.6, 128.2, 128.0, 127.4, 127.3, 126.9, 115.0, 112.5, 71.3, 71.0 |

| IR (KBr, cm⁻¹) | 3033, 2870, 1685 (C=O), 1585, 1510, 1454, 1270, 1135, 740, 695 |

Synthesis of 3,4-Dibenzyloxybenzaldehyde

The most common and efficient method for the preparation of 3,4-dibenzyloxybenzaldehyde is the Williamson ether synthesis, starting from the readily available 3,4-dihydroxybenzaldehyde and benzyl (B1604629) chloride.

Caption: Synthesis of 3,4-Dibenzyloxybenzaldehyde.

Experimental Protocol: Synthesis of 3,4-Dibenzyloxybenzaldehyde

Materials:

-

3,4-Dihydroxybenzaldehyde (1.0 eq)

-

Benzyl chloride (2.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (5.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (0.1 mol, 13.81 g) in DMF (200 mL).

-

To this solution, add anhydrous potassium carbonate (0.5 mol, 69 g) and benzyl chloride (0.25 mol, 31.6 g).

-

Heat the reaction mixture to 80 °C and stir for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

-

Remove the DMF from the filtrate under reduced pressure.

-

To the residue, add a small amount of water and stir. A yellow solid product will precipitate.

-

Collect the solid by filtration and recrystallize from ethanol to obtain pure 3,4-dibenzyloxybenzaldehyde.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |

|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | 138.12 | 0.1 | 13.81 | - |

| Benzyl chloride | 126.58 | 0.25 | 31.6 | - |

| 3,4-Dibenzyloxybenzaldehyde | 318.37 | - | 28.1 | 88% |

Applications in Organic Synthesis

3,4-Dibenzyloxybenzaldehyde is a valuable intermediate for the synthesis of various pharmaceuticals and biologically active molecules. The benzyl protecting groups can be readily removed by catalytic hydrogenation, unmasking the catechol functionality at a later stage of the synthesis.

Synthesis of Droxidopa Intermediate

Droxidopa, a medication used for the treatment of neurogenic orthostatic hypotension, can be synthesized using 3,4-dibenzyloxybenzaldehyde as a key starting material. The initial step involves a condensation reaction.

Caption: Role in Droxidopa Synthesis.

An asymmetric condensation of 3,4-dibenzyloxybenzaldehyde with glycine, catalyzed by L-serine aldolase, followed by acetylation, leads to an intermediate which is then converted to Droxidopa after deprotection of the benzyl groups.[1]

Synthesis of 3,4-Dihydroxyphenylethanol

3,4-Dibenzyloxybenzaldehyde can be converted to 3,4-dibenzyloxyphenylethanol, which upon debenzylation yields 3,4-dihydroxyphenylethanol, a compound with antioxidant properties.

Caption: Synthesis of 3,4-Dihydroxyphenylethanol.

Experimental Protocol: Wittig Reaction of 3,4-Dibenzyloxybenzaldehyde

Materials:

-

3,4-Dibenzyloxybenzaldehyde (1.0 eq)

-

Methyltriphenylphosphonium (B96628) bromide (1.1 eq)

-

Potassium tert-butoxide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF.

-

Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 mmol) portion-wise. Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes.

-

Add a solution of 3,4-dibenzyloxybenzaldehyde (1.0 mmol) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding styrene (B11656) derivative.

Note: The yield for this type of reaction is typically in the range of 70-90%, depending on the specific substrate and reaction conditions.

Synthesis of 5,6-Dihydroxyindole Derivatives

3,4-Dibenzyloxybenzaldehyde serves as a precursor in the multi-step synthesis of 5,6-dihydroxyindole, a key component in the formation of melanin (B1238610) and a valuable intermediate for dyes, fragrances, and pharmaceuticals.[1] The synthesis involves nitration followed by reductive cyclization.

Conclusion

3,4-Dibenzyloxybenzaldehyde is an indispensable intermediate in modern organic synthesis, particularly for the construction of molecules with a catechol moiety. Its straightforward synthesis and the stability of the benzyl protecting groups make it an ideal choice for multi-step synthetic sequences. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the effective utilization of this versatile building block.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3,4-Dibenzyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-Dibenzyloxybenzaldehyde, an important intermediate in organic synthesis and for the preparation of pharmaceutical compounds.[1][2] The synthesis involves the dibenzylation of 3,4-dihydroxybenzaldehyde (B13553) using benzyl (B1604629) chloride. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification to obtain the desired product.

Introduction

3,4-Dibenzyloxybenzaldehyde, also known as 3,4-bis(benzyloxy)benzaldehyde, serves as a crucial building block in the synthesis of various organic molecules and active pharmaceutical ingredients.[1] For instance, it is a key intermediate in the preparation of Droxidopa, a medication used to treat orthostatic hypotension.[1] It is also utilized in the synthesis of 3,4-dihydroxyphenylethanol and 5,6-dihydroxyindole, a precursor to melanin.[1] The synthesis described herein is a Williamson ether synthesis, where the phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde are deprotonated by a base to form phenoxides, which then act as nucleophiles to attack the electrophilic carbon of benzyl chloride, resulting in the formation of the corresponding benzyl ethers.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,4-Dihydroxybenzaldehyde | Reagent | Sigma-Aldrich | Also known as Protocatechualdehyde. |

| Benzyl Chloride | Reagent | Sigma-Aldrich | Lachrymatory, handle in a fume hood. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | |

| Sodium Iodide (NaI) | ACS Reagent | Fisher Scientific | Acts as a catalyst. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |

| Ethyl Acetate (B1210297) (EtOAc) | ACS Reagent | Fisher Scientific | For extraction and chromatography. |

| Hexanes | ACS Reagent | Fisher Scientific | For chromatography. |

| Hydrochloric Acid (HCl), 10% aq. | For work-up. | ||

| Brine (saturated NaCl solution) | For washing. | ||

| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | For drying. | ||

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | For column chromatography. |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Thin-layer chromatography (TLC) plates and chamber

Experimental Protocol

1. Reaction Setup:

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in 5 mL of N,N-Dimethylformamide (DMF) in a round-bottom flask, add sodium bicarbonate (approx. 1.5 mmol), benzyl chloride (approx. 2.0 mmol), and sodium iodide (approx. 0.3 mmol).[3][4]

2. Reaction:

-

Stir the resulting mixture at 40°C for 24 hours.[3][4] The reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous solution with ethyl acetate (3 x 10 mL).[3][4]

-

Combine the organic fractions and wash with brine (10 mL).[3][4]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[3][4]

-

Filter off the drying agent and evaporate the solvent in vacuo to yield the crude product.[3][4]

4. Purification:

-

The crude product, typically a brown liquid or solid, can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-Dibenzyloxybenzaldehyde as a colorless or off-white solid.[2][3][4] Alternatively, recrystallization can be employed.[5]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3,4-Dihydroxybenzaldehyde | [2][5][6] |

| Reagents | Benzyl Chloride, NaHCO₃, NaI | [1][2][3][4][7] |

| Solvent | N,N-Dimethylformamide (DMF) | [3][4] |

| Reaction Temperature | 40 °C (can range from 20-140 °C) | [3][4][5] |

| Reaction Time | 24 hours (can range from 2-24 hours) | [3][4][5] |

| Product | 3,4-Dibenzyloxybenzaldehyde | [2] |

| Appearance | Grayish-white or off-white solid | [1][2] |

| Molecular Formula | C₂₁H₁₈O₃ | [8] |

| Molecular Weight | 318.37 g/mol | [8] |

| Melting Point | 91-94 °C | [1][2] |

| Yield | Yields for similar mono-benzylation are reported to be in the range of 67-75%. While specific yields for the dibenzylated product are not detailed in the provided search results, a multi-step synthesis involving this intermediate reports an overall yield of over 90%. | [3][5][9] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3,4-Dibenzyloxybenzaldehyde.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [chemicalbook.com]

- 3. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol - Google Patents [patents.google.com]

- 6. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Droxidopa Using 3,4-Dibenzyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Droxidopa (B1670964), a crucial medication for neurogenic orthostatic hypotension, utilizing 3,4-Dibenzyloxybenzaldehyde as a key starting material. The following sections outline two primary synthetic routes, detailing the necessary reagents, reaction conditions, and expected outcomes.

Introduction

Droxidopa, chemically known as (–)-threo-3-(3,4-dihydroxyphenyl)serine, is a synthetic amino acid analogue that acts as a prodrug to the neurotransmitter norepinephrine. It is used to treat neurogenic orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing, which can cause dizziness and fainting. The synthesis of Droxidopa often involves the use of protected catechol derivatives to prevent unwanted side reactions. 3,4-Dibenzyloxybenzaldehyde is a common and effective starting material for this purpose, offering stable protection of the hydroxyl groups that can be removed in the final stages of the synthesis.[1][2]

This document outlines two established synthetic pathways commencing from 3,4-Dibenzyloxybenzaldehyde:

-

Synthesis via Condensation with Glycine (B1666218): This classic approach involves the condensation of 3,4-Dibenzyloxybenzaldehyde with a glycine derivative, followed by separation of the desired stereoisomer and subsequent deprotection.

-

Synthesis via Henry Reaction: This alternative route utilizes a nitroaldol condensation (Henry reaction) between 3,4-Dibenzyloxybenzaldehyde and nitromethane (B149229), followed by reduction and further functional group manipulations to yield Droxidopa.

Synthesis of Droxidopa via Condensation with Glycine

This synthetic route is a well-established method for preparing Droxidopa. The key steps involve the formation of a racemic mixture of threo and erythro isomers of 3-(3,4-dibenzyloxyphenyl)serine, followed by N-protection, resolution to isolate the desired L-threo isomer, and a final debenzylation step to yield Droxidopa.[2][3]

Experimental Workflow

Caption: Synthetic workflow for Droxidopa via glycine condensation.

Experimental Protocols

Step 1: Synthesis of racemic-threo/erythro-3-(3,4-dibenzyloxyphenyl)-serine

This step involves the condensation of 3,4-Dibenzyloxybenzaldehyde with glycine to form a mixture of diastereomers.

-

Reagents: 3,4-Dibenzyloxybenzaldehyde, Glycine, Sodium Acetate (B1210297) Trihydrate, Diethylamine, appropriate solvent (e.g., Methanol).

-

Procedure: A detailed protocol is described in U.S. Patent 3,920,728, which involves reacting 3,4-dibenzyloxybenzaldehyde with glycine in the presence of sodium acetate trihydrate and diethylamine.[4]

-

Work-up and Purification: The resulting mixture of threo and erythro isomers is typically carried forward to the next step without extensive purification.

Step 2: Synthesis of racemic-threo-3-(3,4-dibenzyloxyphenyl)-N-carbobenzoxyserine

The amino group of the serine derivative is protected with a carbobenzoxy (Cbz) group.

-